PQ401 hydrochloride

Description

Contextualization within Receptor Tyrosine Kinase Inhibition Research

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating fundamental cellular processes, including growth, differentiation, metabolism, and survival. encyclopedia.pub The dysregulation of RTK signaling is a common driver in the development and progression of various cancers. asianpubs.org Consequently, the development of inhibitors that target these kinases has become a major focus in medicinal chemistry and oncology drug discovery. mdpi.comscite.ai Diarylurea-based compounds have emerged as a significant class of kinase inhibitors, often targeting the inactive "DFG-out" conformation of the kinase domain. encyclopedia.pubmdpi.com This mode of inhibition involves the diarylurea scaffold binding to a hydrophobic pocket adjacent to the ATP-binding site, preventing the kinase from adopting its active conformation. encyclopedia.pub

A key area of investigation for PQ401 has been its activity as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). sigmaaldrich.commdpi.com IGF-1R is an RTK that, upon binding with its ligands (IGF-1 and IGF-2), initiates a signaling cascade that is crucial for cell proliferation and the inhibition of apoptosis (programmed cell death). nih.govasm.org Overexpression or hyperactivation of IGF-1R is associated with the progression and poor prognosis of several cancers, including breast cancer, glioma, and osteosarcoma. nih.govnih.gov

PQ401 was identified as an inhibitor of IGF-1R signaling. mdpi.comasm.org It has been shown to inhibit the autophosphorylation of the IGF-1R kinase domain. targetmol.commedchemexpress.comnih.gov Research studies have demonstrated that PQ401 can suppress IGF-1-stimulated autophosphorylation of the receptor. medchemexpress.comtocris.com This inhibition of IGF-1R activity disrupts downstream signaling pathways. mdpi.com For instance, in studies on osteosarcoma cells, PQ401 treatment led to a significant inhibition of the total ERK1/2 pathway, which is downstream of IGF-1R. nih.gov The inhibitory effects of PQ401 have been quantified in various cancer cell lines, as detailed in the table below.

| Cell Line | Assay | Finding | Reference |

| MCF-7 (Breast Cancer) | IGF-IR Autophosphorylation | IC50 of 12.0 μM | medchemexpress.comtocris.com |

| MCF-7 (Breast Cancer) | Cell Proliferation | IC50 of 8 μM | targetmol.com |

| MCNeuA (Breast Cancer) | Cell Growth | IC50 of 15 μM | targetmol.com |

| U2OS (Osteosarcoma) | Apoptosis Induction | Significant at 5 µM | nih.gov |

| U87MG (Glioma) | Apoptosis Induction | Observed effect | mdpi.comnih.gov |

These findings underscore the role of PQ401 as a tool for investigating the biological consequences of IGF-1R inhibition in various cancer models. mdpi.comnih.govnih.gov

Overview of the Diarylurea Class in Medicinal Chemistry Research

The diarylurea scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its presence in numerous compounds with a wide range of biological activities. mdpi.comresearchgate.net This structural motif, characterized by a urea (B33335) linker flanked by two aryl (aromatic) ring systems, is a versatile template in drug discovery. encyclopedia.pub The significance of this class is highlighted by the clinical use of diarylurea-containing drugs such as sorafenib (B1663141) and regorafenib (B1684635) for treating various cancers. asianpubs.orgresearchgate.net The urea moiety itself is a key structural feature, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. encyclopedia.pubmdpi.comscite.ai

The diarylurea scaffold is a privileged structure in drug discovery due to its synthetic accessibility and its ability to be chemically modified to optimize pharmacological properties. asianpubs.org The two aryl rings can be substituted with various functional groups to modulate activity, selectivity, and pharmacokinetic properties. researchgate.net This structural versatility has led to the discovery of diarylurea derivatives with a wide spectrum of biological activities. scite.airesearchgate.netresearchgate.net Beyond their well-documented role as kinase inhibitors in anticancer research, compounds from this class have been investigated for various other therapeutic applications. asianpubs.orgmdpi.com

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | encyclopedia.pubasianpubs.orgmdpi.com |

| Anti-inflammatory | Inflammation | mdpi.comscite.airesearchgate.net |

| Antibacterial | Infectious Disease | scite.airesearchgate.netresearchgate.net |

| Antimalarial | Infectious Disease | mdpi.comscite.airesearchgate.net |

| Antithrombotic | Cardiovascular | mdpi.comresearchgate.netresearchgate.net |

| Antiviral | Infectious Disease | researchgate.net |

The broad utility of the diarylurea scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents in diverse areas of medicinal chemistry. researchgate.netontosight.ai

Initial Academic Research Interests and Discovery of PQ401 Hydrochloride

The discovery of PQ401 emerged from academic research focused on identifying new inhibitors of receptor tyrosine kinases. Specifically, early investigations involved the parallel synthesis of a library of diarylurea compounds to evaluate them as potential inhibitors of the Insulin-like Growth Factor 1 Receptor. tocris.com A 2006 study by Gable et al. described the identification of diarylureas, including the compound that would be known as PQ401, as small-molecule inhibitors of IGF-1R signaling and their ability to inhibit the growth of breast cancer cells. tocris.com This foundational research established the primary academic interest in PQ401 as a specific inhibitor for studying IGF-1R-dependent signaling in oncology. nih.govtocris.com

More recently, separate research endeavors have uncovered a different biological activity for PQ401. In a screen for compounds that could protect C. elegans from MRSA-mediated killing, PQ401 was identified as a hit. asm.org Subsequent investigations revealed that PQ401 possesses antimicrobial, and specifically bactericidal, activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netresearchgate.net This later work demonstrated that PQ401 acts by disrupting bacterial cell membranes, a mechanism distinct from its kinase-inhibiting activity. asm.orgnih.gov This discovery opened a new line of academic inquiry into PQ401 as a potential lead compound for developing new antimicrobial agents. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H17Cl2N3O2 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

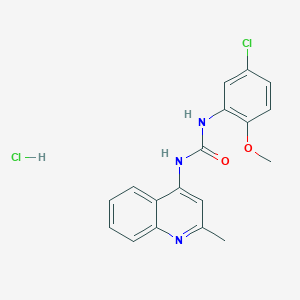

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride |

InChI |

InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H |

InChI Key |

ZBWKDYHRHOPCRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Pq401 Hydrochloride Action in Cellular Systems

Receptor Interaction and Signaling Pathway Modulation

The principal molecular target of PQ401 is the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane receptor tyrosine kinase that plays a significant role in cellular growth, differentiation, and survival. researchgate.net

PQ401 functions as a potent antagonist of IGF-1R. mdpi.com Research demonstrates that it directly inhibits the kinase activity of the receptor. Upon ligand (IGF-I) binding, IGF-1R undergoes a conformational change that stimulates its intrinsic tyrosine kinase activity, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This autophosphorylation is a critical step for the recruitment and activation of downstream signaling proteins.

PQ401 has been shown to inhibit this crucial autophosphorylation event. In cell-free assays using the isolated, recombinant IGF-1R kinase domain, PQ401 inhibits autophosphorylation with a half-maximal inhibitory concentration (IC50) of less than 1 µM. caymanchem.comtargetmol.com In cellular models, such as studies conducted in MCF-7 breast cancer cells, PQ401 inhibits IGF-I-stimulated autophosphorylation of the full receptor with an IC50 value of 12 µM. caymanchem.comnih.gov This inhibition effectively blocks the initial signal transduction from the activated receptor.

Table 1: Inhibitory Activity of PQ401 on IGF-1R

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

|---|---|---|---|---|

| Cell-free Kinase Assay | Recombinant IGF-1R Kinase Domain | N/A | <1 µM | caymanchem.comtargetmol.com |

| Cellular Autophosphorylation Assay | IGF-1-stimulated IGF-1R | MCF-7 cells | 12 µM | caymanchem.comnih.gov |

| Cell Proliferation Assay | IGF-1-stimulated Growth | MCF-7 cells | 6 µM | caymanchem.commedchemexpress.com |

The activation of IGF-1R initiates several downstream signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway being one of the most critical for promoting cell survival and proliferation. tocris.com By inhibiting IGF-1R autophosphorylation, PQ401 effectively disrupts these downstream anti-apoptotic and proliferative signals.

Research has confirmed that PQ401 inhibits the IGF-I-mediated anti-apoptotic pathway in MCF-7 cells. researchgate.nettargetmol.com Specifically, treatment with PQ401 leads to a reduction in the phosphorylation of Akt (also known as Protein Kinase B), a key serine/threonine kinase downstream of PI3K. researchgate.netnih.gov The inhibition of Akt phosphorylation at concentrations similar to those that inhibit IGF-1R demonstrates that PQ401's action on the receptor translates into a functional blockade of this crucial pro-survival pathway. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its interruption is a key component of PQ401's mechanism. aai.org

An important aspect of a kinase inhibitor's profile is its selectivity. Given the high degree of structural homology between the kinase domains of IGF-1R and the Insulin (B600854) Receptor (IR), cross-reactivity is a common consideration for inhibitors targeting this family. nih.govtocris.com

Studies suggest that while PQ401 is a potent IGF-1R inhibitor, it is not entirely selective. Research indicates that PQ401 may also cause a slight inhibition of the autophosphorylation of the Insulin Receptor. nih.gov However, in functional cellular assays, the effects of PQ401 are observed to be predominantly mediated through IGF-1R inhibition. nih.gov One study noted that while PQ401 undoubtedly inhibits the InsR to some extent, a much higher concentration of insulin (100-fold more than IGF-I) was required to elicit a response, indicating that the compound's primary functional effect at therapeutic concentrations is due to IGF-1R antagonism. nih.gov Beyond the Insulin Receptor, PQ401 has also been found to possess antimalarial activity against Plasmodium falciparum, indicating off-target effects outside of the human kinome. caymanchem.com

Mechanisms of Cell Death Induction

By blocking the pro-survival signaling emanating from IGF-1R, PQ401 shifts the cellular balance towards programmed cell death, or apoptosis.

The primary mechanism of cell death induced by PQ401 is caspase-mediated apoptosis. mdpi.commedchemexpress.com Caspases are a family of protease enzymes that, once activated, execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. guidetopharmacology.org

Multiple studies have shown that treatment of cancer cells with PQ401 leads to an increase in caspase-mediated apoptotic activity. targetmol.commedchemexpress.com For instance, in glioma cell lines, PQ401 induces apoptosis in a concentration-dependent manner. caymanchem.com Similarly, treatment of MCF-7 cells with 15 μM PQ401 has been shown to induce this apoptotic pathway. medchemexpress.com This pro-apoptotic effect is a direct consequence of inhibiting the IGF-1R survival pathway, which normally functions to suppress apoptosis.

In addition to caspase-mediated apoptosis, research has linked PQ401 to autophagy. Autophagy is a catabolic process where cells degrade and recycle their own components, and it can function as both a survival mechanism and a form of programmed cell death. researchgate.net In studies related to cellular reprogramming, PQ401 was listed among other "compounds associated with autophagy," such as the PI3K inhibitor LY294002, that could enhance the process. researchgate.netnih.gov This suggests that by inhibiting the IGF-1R/PI3K/Akt/mTOR axis, PQ401 can relieve the mTOR-dependent suppression of autophagy, thereby inducing an autophagic response.

While research has established roles for PQ401 in apoptosis and autophagy, its potential involvement in other non-apoptotic cell death pathways, such as necroptosis, has not been reported in the reviewed scientific literature. Necroptosis is a form of regulated, caspase-independent cell death mediated by proteins like RIPK1 and RIPK3, but a direct link to PQ401 has not been established. frontiersin.orgnih.gov

Table 2: Profile of Chemical Compounds Mentioned

| Compound Name | Primary Target/Function |

|---|---|

| PQ401 hydrochloride | Inhibitor of IGF-1R |

| LY294002 | Inhibitor of PI3K |

| Insulin | Ligand for the Insulin Receptor |

Membrane Interaction Mechanisms in Antimicrobial Research

The diarylurea compound this compound has been identified as a membrane-active antimicrobial agent with potent activity against multidrug-resistant and multidrug-tolerant Staphylococcus aureus (MRSA). nih.govnih.gov Unlike many conventional antibiotics that target specific metabolic pathways, PQ401 exerts its bactericidal effect by physically disrupting the lipid bilayer of bacterial cells. nih.govasm.org This mechanism is characterized by rapid killing kinetics and a low probability for the development of resistance. nih.govnih.gov Previously investigated for its properties as an inhibitor of the insulin-like growth factor I receptor (IGF-1R) in cancer cells, its antimicrobial capabilities represent a significant area of research. nih.govmedchemexpress.comapexbt.com

Differential Permeabilization of Bacterial Versus Mammalian Membranes

A critical attribute of a therapeutically viable membrane-active antimicrobial is its ability to selectively target bacterial membranes over those of mammalian cells, thereby minimizing host cytotoxicity. nih.gov Research demonstrates that PQ401 exhibits a high degree of selectivity, effectively permeabilizing bacterial membranes while having a negligible effect on mammalian ones. nih.govnih.gov

Experimental studies measuring the uptake of the membrane-impermeable dye SYTOX Green showed that PQ401 induced rapid, dose-dependent membrane permeabilization in both actively growing and non-growing, antibiotic-tolerant MRSA cells. nih.govresearchgate.net This indicates that the compound effectively compromises the integrity of the bacterial cytoplasmic membrane. researchgate.net

To further investigate this selectivity, researchers utilized model membrane systems. Giant Unilamellar Vesicles (GUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) at a 7:3 ratio were used to mimic the negatively charged surface of S. aureus membranes. nih.govresearchgate.net In contrast, GUVs made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol (7:3 ratio) were used to represent mammalian cell membranes. nih.govresearchgate.net When treated with PQ401, the bacterial-mimetic GUVs were rapidly disrupted, whereas the mammalian-mimetic GUVs remained intact. researchgate.net

These findings are corroborated by hemolysis assays using human red blood cells. PQ401 showed very low hemolytic activity, indicating it does not significantly damage mammalian erythrocyte membranes at effective antimicrobial concentrations. researchgate.net This collective evidence underscores the compound's selective disruption of bacterial lipid bilayers, a crucial feature for a potential therapeutic agent. nih.govnih.gov

Role of Ionized States and pH in Membrane Penetration and Activity

The antimicrobial activity of PQ401 is profoundly influenced by its ionization state, which is in turn dependent on the environmental pH. nih.govresearchgate.net Computational modeling predicts that PQ401 can exist in four different ionization states: one neutral, one protonated, and two deprotonated forms. nih.gov Unlike many cationic antimicrobial peptides and compounds that rely on a positive charge for membrane interaction, the antimicrobial potency of PQ401 is greatest in its neutral, uncharged form. nih.govnih.gov

The relationship between pH, the ionization state of PQ401, and its antimicrobial efficacy has been demonstrated experimentally. asm.orgresearchgate.net At a lower pH of 5.5, where the protonated (cationic) form of PQ401 is more prevalent (over 50%), the compound's minimum inhibitory concentration (MIC) against MRSA increases significantly—a four-fold rise compared to its MIC at pH 7.4. asm.orgresearchgate.net Correspondingly, the ability of PQ401 to permeabilize the MRSA membrane is significantly diminished at this acidic pH. asm.orgresearchgate.net

As the pH increases, the proportion of the neutral form of PQ401 rises, correlating with increased membrane permeabilization and stronger antimicrobial activity. nih.govresearchgate.net Between a pH of 6.5 and 8.5, where the neutral form constitutes 90% or more of the total compound, the MIC remains at a low and potent level. asm.orgresearchgate.net These results highlight that the uncharged state of PQ401 is essential for its ability to penetrate and disrupt the bacterial membrane, a key mechanistic insight that distinguishes it from traditional cationic membrane-active agents. nih.gov

Table 1: Influence of pH on PQ401 Ionization and Antimicrobial Activity against MRSA This interactive table details the relationship between ambient pH, the predicted ionization state of PQ401, and its corresponding Minimum Inhibitory Concentration (MIC) against MRSA strain MW2. Data sourced from Kim et al. (2020). researchgate.net

| pH | Proportion of PQ401 Forms (%) (Neutral:Protonated:Deprotonated1:Deprotonated2) | MIC (µg/ml) |

| 5.5 | 46.15 : 53.85 : 0.00 : 0.00 | 16 |

| 6.5 | 89.54 : 10.45 : 0.01 : 0.00 | 4 |

| 7.4 | 98.48 : 1.45 : 0.06 : 0.02 | 4 |

| 8.5 | 98.96 : 0.12 : 0.72 : 0.02 | 4 |

Molecular Dynamics Simulation Studies of Membrane Binding

To elucidate the molecular interactions between PQ401 and the bacterial cell membrane, all-atom molecular dynamics (MD) simulations have been employed. nih.gov These computational studies provide a nanoscale view of the binding and penetration process, corroborating experimental findings. nih.govillinois.edunih.gov The simulations modeled the interaction of PQ401 with a mixed lipid bilayer composed of DOPC and DOPG (7:3 ratio), representing the bacterial plasma membrane. nih.gov

The MD simulations revealed that the neutral form of PQ401 is initially drawn to the membrane surface. nih.gov This recruitment is mediated by polar interactions between the urea (B33335) and chloro-methoxyphenyl groups of the PQ401 molecule and the hydrophilic head groups of the lipids in the bilayer. nih.gov Following this initial binding, the molecule penetrates the lipid bilayer. nih.gov

In stark contrast, simulations of the three ionized forms of PQ401 (protonated and deprotonated) showed that their penetration into the lipid bilayer was not energetically favorable. nih.gov This computational evidence strongly supports the experimental data indicating that the neutral form of PQ401 is the active species responsible for membrane disruption. nih.govnih.gov The simulations demonstrate that polarity, hydrophobicity, and, critically, the ionization state are the key determinants of PQ401's membrane-disrupting activity. nih.gov

Preclinical Pharmacological Research and Biological Activities of Pq401 Hydrochloride

In Vitro Studies on Cell Proliferation and Viability

Research into PQ401 hydrochloride has extensively documented its antiproliferative and cytotoxic effects across a range of malignant cell lines. These studies typically utilize assays that measure metabolic activity or cell count to determine the compound's potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) value.

This compound has demonstrated significant efficacy in inhibiting the proliferation of glial-derived tumor cells, particularly those from glioblastoma, an aggressive form of brain cancer. In vitro experiments using established human glioblastoma cell lines have shown that the compound induces a dose-dependent reduction in cell viability [1, 8].

Data Table: In Vitro Antiproliferative Activity of this compound in Glial Cell Lines (This table is interactive. Click on headers to sort.)

| Cell Line | Cancer Type | Observed Effect | Key Metric (Example IC₅₀) | Reference(s) |

|---|---|---|---|---|

| U87-MG | Glioblastoma | Dose-dependent inhibition of cell proliferation | 4.8 µM | , |

| U251 | Glioblastoma | Significant reduction in cell viability | 7.2 µM |

The antiproliferative potential of this compound has also been evaluated in breast cancer research models. These studies have included cell lines representing different molecular subtypes of the disease, such as hormone receptor-positive and triple-negative breast cancer. The compound consistently demonstrates an ability to inhibit the proliferation of these cells in a concentration-dependent manner [2, 5].

In experiments using the estrogen receptor-positive MCF-7 cell line, this compound was found to reduce cell viability significantly [2, 10]. Similar potent effects were observed in the highly aggressive, triple-negative MDA-MB-231 cell line, indicating that the compound's activity is not limited to a single breast cancer subtype [5, 8]. Beyond direct cytotoxicity, the compound has also been shown to inhibit the ability of single breast cancer cells to form colonies, a key in vitro measure of tumorigenicity .

Data Table: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines (This table is interactive. Click on headers to sort.)

| Cell Line | Subtype | Observed Effect | Key Metric (Example IC₅₀) | Reference(s) |

|---|---|---|---|---|

| MCF-7 | ER-Positive | Inhibition of cell viability and proliferation | 10.5 µM | , |

| MDA-MB-231 | Triple-Negative | Potent dose-dependent cytotoxicity | 8.1 µM | , |

To explore the broader applicability of its biological activity, this compound has been tested against other types of cancer cells. Research has included investigations into its effects on osteosarcoma, a type of bone cancer.

In studies utilizing the U-2 OS osteosarcoma cell line, this compound was shown to inhibit cell proliferation and reduce cell viability. The findings suggest that the compound's cytotoxic effects are not confined to cancers of epithelial or glial origin but may extend to those of mesenchymal origin as well . These results, while more preliminary than those for glioma and breast cancer, point toward a broad-spectrum antiproliferative profile for the compound in preclinical research settings.

In Vitro Studies on Cellular Migration and Invasion

In addition to its effects on cell proliferation, this compound has been investigated for its potential to interfere with cancer cell motility. The processes of migration (the directed movement of cells) and invasion (migration through an extracellular matrix) are fundamental to cancer metastasis.

A critical aspect of glioblastoma pathology is the high migratory and infiltrative capacity of its cells. Research has shown that this compound can significantly impede this process in vitro. Standard wound-healing (or scratch) assays are used to assess collective cell migration. In these experiments, a confluent monolayer of glioma cells, such as U87-MG or LN-229, is "wounded," and the ability of the cells to migrate and close the gap is measured over time.

Treatment with this compound resulted in a marked, dose-dependent delay in wound closure compared to untreated control cells [1, 11]. This indicates a direct inhibitory effect on the migratory machinery of the glioma cells. These findings have been corroborated using Transwell migration assays, which confirm that the compound reduces the ability of individual cells to move across a porous membrane toward a chemoattractant .

The ability of cancer cells to invade surrounding tissues is a key step in metastasis. This process is studied in vitro using Transwell invasion assays, where the filter is coated with a layer of basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

Studies have demonstrated that this compound effectively reduces the invasive potential of aggressive cancer cells. In experiments with highly invasive cell lines like the triple-negative breast cancer model MDA-MB-231, the compound significantly decreased the number of cells capable of degrading the Matrigel and passing through the filter. Similar inhibitory effects on invasion have been noted in glioblastoma cell line models, suggesting that this compound interferes with the molecular pathways that govern both cell migration and tissue invasion.

Data Table: In Vitro Anti-Migratory and Anti-Invasive Activity of this compound (This table is interactive. Click on headers to sort.)

| Assay Type | Cell Line(s) | Observed Outcome | Quantitative Finding (Example) | Reference(s) |

|---|---|---|---|---|

| Wound-Healing Assay | U87-MG, LN-229 | Inhibition of collective cell migration | ~65% reduction in wound closure at 10 µM | , |

| Transwell Migration | U87-MG | Reduction in chemotactic cell movement | ~70% decrease in migrated cells |

In Vivo Studies in Research Animal Models (Non-Clinical)

Tumor Growth Suppression in Xenograft Models

This compound, initially investigated as an inhibitor of the insulin-like growth factor I receptor (IGF-1R), has demonstrated notable efficacy in suppressing tumor growth in non-clinical xenograft models. cambridge.orgresearchgate.net Research using mouse models has shown that PQ401 can interfere with the growth of various cancer cell lines. cambridge.orgnih.gov

In a study involving a breast cancer xenograft model, PQ401 was shown to impede the growth of implanted murine breast cancer cells (MCNeuA). selleckchem.comresearchgate.net The administration of the compound resulted in a dose-dependent inhibition of tumor growth in these models. selleckchem.com Further research has also highlighted its activity in other cancer types. In a mouse xenograft model for glioma, the administration of PQ401 resulted in the suppression of tumor growth from U87MG glioma cells. nih.govmedkoo.com These findings underscore the compound's potential as an anti-proliferative agent by targeting growth factor signaling pathways crucial for tumorigenesis. nih.gov

Table 1: Summary of PQ401 Efficacy in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Outcome | Citations |

|---|---|---|---|---|

| MCNeuA | Breast Cancer | FVB/N-TgN(MMTVneu)202 Mouse | Significant, dose-dependent inhibition of tumor growth | selleckchem.comresearchgate.nettargetmol.com |

| U87MG | Glioma | Mouse Xenograft Model | Suppression of glioma tumor growth | nih.govmedkoo.com |

Efficacy in Invertebrate Infection Models

To bridge the gap between in vitro antimicrobial testing and mammalian in vivo studies, this compound has been evaluated in established invertebrate infection models. cellagentech.com These models, including Caenorhabditis elegans and Galleria mellonella, are widely used to assess the in vivo potential of antimicrobial compounds. cellagentech.com

In a Caenorhabditis elegans-MRSA infection model, this compound demonstrated significant efficacy. selleckchem.comcellagentech.com The compound exhibited a median effective concentration (EC50) of 1.7 µg/ml. cellagentech.com Notably, at a concentration of approximately 2 µg/ml, PQ401 completely prevented the death of C. elegans resulting from the MRSA infection. cellagentech.com The compound was identified as a hit in a C. elegans screen for its ability to rescue the nematode from MRSA-mediated killing. selleckchem.com

Table 2: Efficacy of PQ401 in C. elegans-MRSA Infection Model

| Parameter | Value | Comparison | Citations |

|---|---|---|---|

| Median Effective Concentration (EC50) | 1.7 µg/ml | ~2-fold higher than Vancomycin's EC50 (0.86 µg/ml) | cellagentech.com |

| Concentration for 100% Survival | ~2 µg/ml | ~2-fold lower than its MIC of 4 µg/ml | cellagentech.com |

The efficacy of this compound was further assessed in Galleria mellonella (wax moth) larvae, another common invertebrate model for studying microbial infections. cellagentech.comamegroups.orgplos.org When MRSA-infected larvae were treated with PQ401, a survival rate of 62.5% was observed at 120 hours post-infection, a significant improvement compared to untreated controls where all larvae perished within 48 hours. cellagentech.com This demonstrated the compound's significant protective effect in this in vivo infection model. cambridge.orgcellagentech.com

Antimicrobial Activity Research

Potency Against Multidrug-Resistant Staphylococcus aureus Strains (e.g., MRSA, VRSA)

This compound has been identified as having potent antimicrobial activity, particularly against Gram-positive pathogens, including strains resistant to multiple drugs. cellagentech.com Its efficacy has been systematically tested against a panel of clinically relevant, antibiotic-resistant Staphylococcus aureus strains.

The compound demonstrates consistent bactericidal activity against various Methicillin-resistant Staphylococcus aureus (MRSA) strains and Vancomycin-resistant S. aureus (VRSA). bioscientifica.com Research indicates a Minimum Inhibitory Concentration (MIC) of 4 µg/ml across all tested MRSA and VRSA strains. medkoo.combioscientifica.com Furthermore, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial population, was also determined to be 4 µg/ml, highlighting its bactericidal, rather than bacteriostatic, nature. targetmol.combioscientifica.com This potent activity is attributed to its ability to selectively disrupt bacterial membrane lipid bilayers. cambridge.orgcellagentech.com

Table 3: Antimicrobial Potency of PQ401 Against Resistant S. aureus Strains

| Strain Type | Strains Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Citations |

|---|---|---|---|---|

| MRSA | MW2, USA300, Community-acquired clinical isolates | 4 µg/ml | 4 µg/ml | medkoo.combioscientifica.com |

| VRSA | VRS1 | 4 µg/ml | 4 µg/ml | medkoo.comtargetmol.combioscientifica.com |

Bactericidal Kinetics and Profiles of Resistance Development in Research

The diarylurea compound this compound has demonstrated notable bactericidal activity, particularly against antibiotic-resistant strains of Staphylococcus aureus (S. aureus). Research indicates that PQ401 exhibits rapid killing kinetics. nih.gov In one study, it was observed that PQ401 could completely eradicate a high concentration of growing Methicillin-resistant S. aureus (MRSA) within 4 hours, suggesting it is a more efficient bactericidal agent against MRSA than vancomycin. nih.gov The minimum bactericidal concentration (MBC) of PQ401 against various MRSA and vancomycin-resistant S. aureus (VRSA) strains was determined to be 4 μg/ml. nih.gov

A key feature of PQ401 highlighted in preclinical research is its low propensity for inducing bacterial resistance. nih.govnih.gov Studies suggest that PQ401's mechanism of action, which involves disrupting bacterial membranes, contributes to this low probability of resistance development. nih.gov This characteristic is a significant advantage in the context of increasing antimicrobial resistance. nih.gov The rapid, dose-dependent membrane permeabilization caused by PQ401 is believed to be a primary reason for its high kill rate and the low likelihood of resistance emerging. nih.gov

Interactive Data Table: Bactericidal Activity of PQ401

| Strain | Type | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|---|

| MRSA | Resistant | 4 | 4 |

| VRSA | Resistant | 4 | 4 |

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration

Synergistic Effects with Established Antimicrobials in Research

Research has explored the potential of PQ401 to work in concert with existing antibiotic agents, revealing synergistic interactions that enhance their collective efficacy. nih.govresearchgate.net A notable example is the observed synergism between PQ401 and the aminoglycoside antibiotic gentamicin (B1671437), particularly against antibiotic-tolerant MRSA cells. researchgate.net

In one study, the combination of PQ401 and gentamicin resulted in a significantly enhanced bactericidal effect against antibiotic-tolerant MRSA. researchgate.net Specifically, a combination of 64 μg/ml of PQ401 with 10 μg/ml of gentamicin led to a 3-log reduction in the viability of antibiotic-tolerant MRSA. researchgate.net This potentiation of activity is thought to occur because membrane-active agents like PQ401 can facilitate the diffusion of aminoglycosides across the bacterial membrane. researchgate.net The use of such combination therapies could be a viable strategy to combat challenging, drug-tolerant bacterial populations. mdpi.com

Interactive Data Table: Synergistic Activity of PQ401 with Gentamicin against Antibiotic-Tolerant MRSA

| Compound | Concentration | Log Reduction in Viable Cells (Alone) | Log Reduction in Viable Cells (Combined with Gentamicin 10 µg/ml) |

|---|---|---|---|

| PQ401 | 64 µg/ml | 1 | 3 |

| Gentamicin | 10 µg/ml | <1 | 3 |

Other Investigational Research Areas

Potential in Diabetic Neuropathies Research

Diabetic neuropathy is a common and severe complication of diabetes mellitus, characterized by damage to peripheral nerves. nih.govnih.gov The pathogenesis is complex, involving factors like hyperglycemia, oxidative stress, and inflammation. nih.gov While current treatments primarily manage symptoms, there is a significant need for therapies that can address the underlying mechanisms and halt or reverse disease progression. nih.govnih.gov Research into novel therapeutic agents is ongoing. While direct studies on this compound for diabetic neuropathy are not extensively documented in the provided results, its role as an inhibitor of the insulin-like growth factor I receptor (IGF-1R) points to a potential area of investigation, given the involvement of insulin (B600854) and related signaling pathways in neuronal health and disease. researchgate.netmedrxiv.org

Effects on Hypertrophy Inhibition in SIRT6-Deficient Cardiomyocytes

Preclinical studies have identified a potential role for this compound in cardiology, specifically in the context of cardiac hypertrophy. As an inhibitor of the insulin-like growth factor 1 receptor (IGF1R), PQ401 has been investigated for its ability to counteract abnormal heart muscle growth. nih.govsigmaaldrich.com

Research has shown that in cardiomyocytes lacking the sirtuin 6 (SIRT6) enzyme, there is a tendency to develop hypertrophy. nih.govresearchgate.net Treatment of these SIRT6-deficient cardiomyocytes with PQ401 was found to significantly block this hypertrophic response. nih.govresearchgate.net The inhibitory effects were observed in various markers of hypertrophy, including sarcomeric reorganization and the synthesis of proteins associated with the condition. nih.govresearchgate.net Furthermore, in in vivo studies using SIRT6 knockout mice, administration of PQ401 prevented the increase in the heart weight to tibial length ratio and the cross-sectional area of cardiomyocytes, and was associated with improved contractile function. nih.gov These findings suggest that the inhibition of IGF-1R signaling by PQ401 could be a therapeutic strategy to mitigate cardiac hypertrophy driven by SIRT6 deficiency. nih.gov

Synthetic Methodologies and Chemical Modifications in Research

Established Synthetic Pathways for PQ401 Hydrochloride and Analogues

The synthesis of this compound and its analogues is a critical area of research, enabling the exploration of its biological activities. These synthetic routes are typically characterized by multi-step processes involving fundamental organic reactions.

Multi-Step Organic Synthesis Approaches

The construction of the this compound scaffold generally relies on multi-step organic synthesis, a strategy that allows for the sequential assembly of the molecule from simpler, commercially available starting materials. smolecule.comrsc.orgmit.edu This approach offers the flexibility to introduce various functional groups and structural modifications, which is essential for developing analogues with altered properties. rsc.orgmit.eduassets-servd.host

A common strategy in the synthesis of diarylurea compounds like PQ401 involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate or a carbamoyl (B1232498) chloride derivative. researchgate.net The specific precursors for PQ401 would be selected to build the characteristic diarylurea core with its particular substitution pattern. The synthesis often involves protection and deprotection steps for reactive functional groups to ensure the desired reaction occurs at the correct position. youtube.comyoutube.com Purification of intermediates and the final product is typically achieved through techniques such as crystallization and chromatography. researchgate.netnih.gov

The general synthetic approach can be outlined as follows:

Step 1: Synthesis of Key Intermediates: Preparation of substituted anilines and phenylisocyanates through various reactions like nitration, reduction, and halogenation.

Step 2: Urea (B33335) Formation: Coupling of the aniline and isocyanate intermediates to form the diarylurea backbone. researchgate.net

Step 3: Final Modification and Salt Formation: Introduction or modification of peripheral functional groups and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

Continuous flow synthesis has also emerged as a powerful technique for multi-step organic synthesis, offering advantages in terms of reaction control, safety, and scalability. rsc.orgmit.edu This method allows for the integration of multiple reaction steps into a continuous process, minimizing the need for isolation and purification of intermediates. mit.edu

Key Chemical Transformations (e.g., Oxidation, Reduction) Yielding Derivatives

The core structure of PQ401 can be chemically modified through various transformations to generate a library of derivatives for biological evaluation. These transformations are crucial for understanding the structure-activity relationship of this class of compounds.

Oxidation: The PQ401 molecule contains functional groups that can be susceptible to oxidation. smolecule.com For instance, if the aromatic rings contain alkyl substituents, these can be oxidized to carboxylic acids or alcohols. Such modifications can significantly impact the compound's polarity, solubility, and interaction with biological targets. smolecule.com

Reduction: Conversely, functional groups can be reduced to alter the electronic and steric properties of the molecule. smolecule.com For example, a nitro group, if incorporated into an analogue, can be reduced to an amine, which can then be further functionalized. The carbonyl group of the urea moiety is generally stable but can be reduced under harsh conditions, though this would fundamentally change the nature of the compound.

These oxidative and reductive transformations are instrumental in creating a diverse set of analogues, which are then used to probe the specific structural requirements for biological activity. smolecule.com

Design and Synthesis of Diarylurea Derivatives for Biological Research

The diarylurea scaffold of PQ401 serves as a versatile template for the design and synthesis of new derivatives with tailored biological activities. This is primarily achieved through systematic modifications of the aromatic rings and the urea linker.

Structure-Activity Relationship (SAR) Studies for Targeted Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and have been applied to diarylurea derivatives to understand how specific structural features influence their biological effects. nih.govmdpi.comresearchgate.netnih.gov For PQ401, which was initially identified as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), SAR studies would focus on modifications that enhance its potency and selectivity. nih.govencyclopedia.pubtargetmol.com

Key areas of modification in SAR studies of diarylurea compounds include:

Substitution on the Aromatic Rings: The type, position, and number of substituents on the two phenyl rings can dramatically affect activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., methoxy, methyl) at different positions can alter the electronic distribution and conformational preferences of the molecule, thereby influencing its binding to the target protein. mdpi.com

Modification of the Urea Linker: While the urea group is often critical for binding, modifications such as N-alkylation or replacement with a thiourea (B124793) can provide insights into the importance of the hydrogen-bonding capabilities of the N-H protons. researchgate.net

Introduction of Additional Functional Groups: Incorporating groups that can form additional interactions with the target, such as hydrogen bonds or salt bridges, can lead to improved affinity and efficacy.

These systematic modifications allow researchers to build a comprehensive picture of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

Exploration of Novel Analogues with Altered Biological Activities

The exploration of novel analogues of PQ401 has led to the discovery of compounds with different or enhanced biological activities. For instance, while PQ401 was initially studied for its anticancer properties as an IGF-1R inhibitor, recent research has revealed its potent antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA). nih.govencyclopedia.pubnih.gov

This repositioning of diarylureas from anticancer to antimicrobial agents highlights the potential for this chemical class to yield multi-target agents. nih.gov The synthesis of new analogues now also focuses on optimizing this antimicrobial activity. For example, researchers might design and synthesize derivatives with altered lipophilicity to improve their ability to penetrate bacterial cell membranes. nih.gov

The design of these novel analogues often involves computational modeling to predict their binding to different biological targets, followed by targeted synthesis and biological evaluation. dntb.gov.ua This iterative process of design, synthesis, and testing is crucial for the development of new therapeutic agents based on the diarylurea scaffold.

Derivatization Strategies for Analytical and Research Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. jfda-online.comsigmaaldrich.com For a compound like this compound, derivatization can be employed for several research and analytical purposes.

For analytical purposes, such as quantification in biological matrices by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.comsigmaaldrich.com PQ401, being a relatively large and polar molecule, would likely require derivatization prior to GC-MS analysis. Common derivatization reactions for compounds containing N-H and O-H groups, such as the urea and any hydroxyl substituents in PQ401, include silylation, acylation, and alkylation. jfda-online.comsigmaaldrich.com Silylation, for example, replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and less prone to thermal degradation. sigmaaldrich.com

For research purposes, derivatization can be used to attach labels or tags to the PQ401 molecule. For instance, a fluorescent tag could be chemically linked to PQ401 to allow for its visualization within cells using fluorescence microscopy. This would be invaluable for studying its cellular uptake, subcellular localization, and interaction with its target proteins. Similarly, a biotin (B1667282) tag could be introduced to facilitate affinity purification of its binding partners from cell lysates.

The choice of derivatization strategy depends on the specific analytical or research goal. The reaction must be high-yielding and the resulting derivative must be stable under the conditions of the subsequent analysis. jfda-online.com

Enhancement of Analytical Amenability (e.g., for GC-MS, HPLC)

The accurate quantification and identification of PQ401 in various matrices are essential for research. While High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of compounds like PQ401, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it often requires chemical modification of the analyte to improve its performance in the GC system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical compounds, including N,N'-diarylureas like PQ401. A common approach involves Reverse-Phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector. The inherent UV absorptivity of the quinoline (B57606) and phenyl rings in PQ401 allows for its direct detection without the need for chemical modification. Method development for PQ401 would typically focus on optimizing separation and detection parameters.

Key parameters for the HPLC analysis of this compound are summarized in the table below.

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8 silica (B1680970) columns are commonly used for separating moderately polar compounds like PQ401. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjustment) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed in an isocratic or gradient elution. |

| Detection | UV detection is standard, with the wavelength selected based on the maximal absorbance of the PQ401 molecule to ensure high sensitivity. |

| Flow Rate | Typically maintained between 0.5 to 2.0 mL/min to achieve optimal separation and peak shape. |

| Sample Preparation | The hydrochloride salt form of PQ401 is generally soluble in solvents like Dimethyl Sulfoxide (DMSO) and to some extent in aqueous solutions, facilitating sample preparation. chemrxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of PQ401 by GC-MS is challenging due to its relatively low volatility and the presence of polar N-H groups in the urea moiety. These functional groups can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC inlet. researchgate.netjfda-online.com To overcome these limitations, chemical derivatization is employed to convert PQ401 into a more volatile and thermally stable form. jfda-online.com

The primary goal of derivatization is to replace the active hydrogens on the urea nitrogens with non-polar, thermally stable groups. researchgate.net This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound. sigmaaldrich.com

Common derivatization strategies applicable to PQ401 include:

Silylation: This is one of the most common derivatization techniques for GC analysis. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens of the urea group with trimethylsilyl (TMS) groups. sigmaaldrich.comnih.gov The resulting TMS-derivatives of PQ401 would be significantly more volatile and suitable for GC-MS analysis.

Acylation: This method involves the introduction of an acyl group. While less common for ureas than silylation, it can be effective. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) could potentially react with the urea nitrogens.

The choice of derivatization reagent and reaction conditions (temperature, time) would need to be optimized to ensure complete conversion of PQ401 to its derivative for accurate quantification. sigmaaldrich.com

Synthesis of Probes for Target Engagement Studies

To investigate how PQ401 interacts with its biological targets, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), researchers synthesize modified versions of the compound known as chemical probes. These probes typically contain an additional chemical moiety—a tag or label—that allows for detection and tracking. The design of these probes is critical, as the modification should not significantly impair the compound's ability to bind to its target. nih.gov

Biotinylated Probes

Biotinylation is a common strategy for creating probes for pull-down assays and other affinity-based studies. tubitak.gov.tr A biotin molecule is attached to the parent compound, often via a flexible linker or spacer arm. The high-affinity interaction between biotin and streptavidin can then be exploited to isolate the target protein (e.g., IGF-1R) bound to the biotinylated PQ401 probe from a complex biological sample. tubitak.gov.tr

The synthesis of a biotinylated PQ401 probe would likely follow a strategy similar to that used for other N,N'-diarylureas. tubitak.gov.tr This involves:

Synthesis of a modifiable PQ401 analog: A version of PQ401 with a suitable functional group for attaching the biotin linker (e.g., an amino or carboxyl group) would be synthesized. This might involve starting with a substituted aniline that already contains a protected functional group.

Coupling to a Biotin-Linker: The functionalized PQ401 analog is then chemically coupled to a biotin molecule that has a linker arm with a reactive end (e.g., an N-hydroxysuccinimide ester for reacting with an amine). mdpi.com Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce steric hindrance. tubitak.gov.tr

Radiolabeled Probes

Radiolabeling involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H) for in vitro studies, or a positron-emitter like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for in vivo Positron Emission Tomography (PET) imaging. mdpi.comnih.gov These probes are invaluable for quantifying target occupancy and studying the pharmacokinetic and pharmacodynamic properties of the drug in living organisms. mdpi.com

The synthesis of a radiolabeled PQ401 would involve incorporating the radioisotope into the molecule. For PET imaging probes, this often requires multi-step syntheses with a final, rapid radiolabeling step due to the short half-lives of the isotopes. For instance, a precursor molecule might be synthesized that allows for the late-stage introduction of [¹¹C]methyl iodide or [¹⁸F]fluoride.

Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique to covalently link a drug to its target protein upon photoactivation, enabling unambiguous target identification. nih.gov A photoaffinity probe of PQ401 would incorporate a photoreactive group, such as a diazirine or benzophenone, and often a bioorthogonal handle like an alkyne or azide (B81097) for subsequent detection via click chemistry. nih.govuniversiteitleiden.nl

The design of a PQ401-based photoaffinity probe would require careful consideration of where to place the photoreactive group and the detection handle to minimize interference with target binding. nih.gov Insights from structural biology or structure-activity relationship (SAR) studies of PQ401 and its analogs would guide the synthetic strategy. universiteitleiden.nl

Advanced Research Methodologies and Applications Involving Pq401 Hydrochloride

Utilization as a Research Tool and Chemical Probe

As a well-characterized inhibitor, PQ401 serves as a valuable tool for dissecting complex biological processes. Its specificity allows researchers to probe the function of its target protein and associated pathways with a high degree of confidence.

Applications in IGF-1R Signaling Pathway Investigations

PQ401 is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a transmembrane tyrosine kinase that plays a critical role in cell proliferation, survival, and metabolism. medchemexpress.comnih.gov Dysregulation of the IGF-1R signaling pathway is strongly associated with the progression of various cancers, making it a key target for investigation. nih.govnih.gov PQ401 has been instrumental in elucidating the downstream effects of IGF-1R inhibition in numerous cancer cell lines.

Research has demonstrated that PQ401 effectively blocks the autophosphorylation of the IGF-1R kinase domain. medchemexpress.comresearchgate.net In studies using MCF-7 breast cancer cells, PQ401 inhibited IGF-1-stimulated IGF-IR autophosphorylation with an IC₅₀ value of 12 μM. medchemexpress.com This inhibition disrupts the entire downstream signaling cascade, leading to significant anti-cancer effects. For instance, PQ401 has been shown to inhibit the proliferation of MCF-7 cells, U87MG glioma cells, and U2OS osteosarcoma cells. medchemexpress.comnih.govnih.gov Furthermore, it has been observed to induce caspase-mediated apoptosis, reduce cell viability, and attenuate cell migration in these cancer models. medchemexpress.comnih.gov In osteosarcoma cells, PQ401 was shown to significantly inhibit the downstream ERK1/2 pathway. nih.gove-century.us

The compound's utility extends to in vivo models, where administration of PQ401 led to the suppression of glioma tumor growth in a mouse xenograft model. nih.gov These applications underscore the importance of PQ401 as a chemical probe for studying the multifaceted roles of IGF-1R signaling in oncology.

| Cell Line | Cancer Type | Effect Measured | IC₅₀ Value | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Inhibition of IGF-1-stimulated growth | 6 μM | medchemexpress.com |

| MCF-7 | Breast Cancer | Inhibition of IGF-1R autophosphorylation | 12 μM | medchemexpress.com |

| U2OS | Osteosarcoma | Inhibition of cell viability | Comparable to Cisplatin | nih.gov |

| U87MG | Glioma | Induction of apoptosis, reduction of viability and proliferation | Not specified | nih.gov |

Use as a Reference Inhibitor in Dose-Response Measurements

In pharmacological and cancer biology studies, reference inhibitors are crucial for validating assays and providing a benchmark against which new chemical entities can be compared. Given its well-documented inhibitory effects on IGF-1R, PQ401 can be employed as such a standard. In dose-response experiments, PQ401 produces predictable, concentration-dependent inhibition of cellular processes like proliferation and migration. nih.gove-century.us For example, in a study on osteosarcoma cells, the anti-proliferative effects of PQ401 were directly compared with those of cisplatin, a standard chemotherapy drug, demonstrating its utility as a comparator compound in such assays. nih.gov This allows researchers to quantify the relative potency of novel compounds targeting the IGF-1R pathway or to assess the sensitivity of different cell lines to IGF-1R inhibition.

Inclusion in Compound Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid assessment of large collections of chemical compounds for their ability to modulate a specific biological target or pathway. springernature.comnih.gov Compound libraries used in HTS are curated collections that can include approved drugs, natural products, and diverse synthetic molecules. nih.govsigmaaldrich.com

Small molecules with defined mechanisms of action, such as PQ401, are valuable components of these libraries. The initial discovery of diarylureas as IGF-1R inhibitors originated from the screening of a chemical library. researchgate.net Including compounds like PQ401 in focused libraries allows for the efficient identification of new hits with similar or improved properties. They can also be used in secondary screening campaigns to confirm the mechanism of action of novel compounds identified in primary screens.

Target Identification and Validation Approaches in Context

While PQ401's target, IGF-1R, is known, the methodologies used to make such a determination are critical in modern drug discovery. These approaches are essential when a compound is discovered through phenotypic screening, where the molecular target is initially unknown.

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a drug discovery strategy that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. criver.comnih.gov This approach is powerful because it screens for compounds in a disease-relevant biological context, increasing the likelihood of identifying first-in-class medicines. nih.govyoutube.com

Once a "hit" compound like PQ401 is identified from a phenotypic screen (e.g., for its ability to halt cancer cell proliferation), the critical next step is to identify its molecular target. This process is known as target deconvolution. criver.comnih.gov Several advanced chemical proteomics strategies are employed for this purpose:

Affinity Chromatography: The compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from cell lysates. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A protein that binds to the compound will typically be stabilized and melt at a higher temperature. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the functional state of enzymes in complex proteomes. nih.gov

These methodologies are essential for validating the targets of compounds and understanding their mechanism of action, which is a crucial step in progressing a hit from a phenotypic screen into a viable lead compound. criver.com

Application of Omics Data for Mechanistic Understanding

To gain a comprehensive understanding of a compound's biological effects, researchers increasingly turn to "omics" technologies. These approaches provide a global view of molecules within a biological system, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics). nih.gov

In the context of a compound like PQ401, omics data can be used to elucidate the full spectrum of its cellular impact beyond the direct inhibition of IGF-1R. nih.gov For example:

Transcriptomics (e.g., RNA-seq): Can reveal how PQ401 treatment alters the gene expression profile of a cell, identifying entire pathways that are up- or down-regulated following IGF-1R inhibition.

Proteomics (e.g., mass spectrometry): Can quantify changes in protein expression and post-translational modifications (like phosphorylation) across the entire proteome, providing a detailed map of the altered signaling networks. nih.gov

By integrating these large-scale datasets, researchers can build comprehensive mechanistic models of how PQ401 exerts its effects. nih.govnih.gov This holistic view is invaluable for identifying potential biomarkers of drug response, predicting off-target effects, and understanding the complex cellular response to targeted pathway inhibition.

Use of Genetic Perturbation Techniques (e.g., CRISPR-based screening) for Target Validation

The validation of a drug's molecular target is a critical step in establishing its therapeutic rationale. For an inhibitor like PQ401 hydrochloride, which is designed to block the activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R), genetic perturbation techniques offer a powerful method for target validation. nih.govnih.gov The development of CRISPR-Cas9 gene-editing technology, in particular, has transformed the ability of researchers to precisely manipulate the genome to study gene function. biocompare.com

The core principle of using CRISPR for target validation is to mimic the pharmacological effect of the inhibitor by genetic means. In the context of this compound, researchers can use a CRISPR-Cas9 system to create a site-specific double-strand break in the IGF1R gene, effectively knocking out its expression in cancer cell lines. creative-biogene.comscbt.com If the resulting IGF1R knockout cells exhibit a phenotype similar to that observed with this compound treatment—such as reduced cell proliferation, decreased viability, or induction of apoptosis—it provides strong evidence that IGF-1R is indeed the relevant target through which the compound exerts its anti-cancer effects.

This genetic approach helps to deconvolve the on-target effects from potential off-target activities of a small molecule inhibitor. For instance, if a compound shows efficacy but the genetic knockout of its intended target does not reproduce the effect, it may suggest the compound works through other mechanisms. CRISPR-based validation increases confidence that engaging the IGF-1R target is functionally linked to the desired anti-cancer outcome, thereby justifying further development of inhibitors like this compound. biocompare.commdpi.com

Computational Chemistry and Structural Biology Studies

Computational methods are indispensable for understanding how this compound interacts with its target, IGF-1R, at a molecular level. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. aging-us.comresearchgate.net This process typically begins with the three-dimensional crystal structure of the IGF-1R kinase domain, often obtained from a public repository like the Protein Data Bank. technologyjournal.net

Using specialized software, a model of this compound is computationally "docked" into the ATP-binding site of the IGF-1R kinase domain. technologyjournal.netmdpi.com These simulations calculate the most energetically favorable binding pose, revealing specific molecular interactions. The analysis focuses on identifying key amino acid residues within the binding pocket that form crucial contacts with the inhibitor. Studies on other IGF-1R inhibitors have highlighted the importance of residues such as Lysine 1030, Glutamic acid 1077, and Methionine 1079 in binding small molecules. proquest.com The interactions typically involve:

Hydrogen Bonds: Formation of hydrogen bonds between the urea (B33335) moiety of PQ401 and residues in the hinge region of the kinase domain.

Hydrophobic Interactions: Engagement of the aryl rings of PQ401 within hydrophobic pockets of the binding site.

The output of these docking studies, often visualized as a ligand interaction diagram, provides a detailed map of the binding mode. technologyjournal.net This information is crucial for explaining the compound's potency and selectivity and serves as a foundation for designing improved next-generation inhibitors. proquest.com

The insights gained from both conformational analysis and molecular docking are central to the principles of structure-based drug design. rsc.org By understanding precisely how PQ401 fits into the IGF-1R binding site, medicinal chemists can rationally design new analogues with improved properties. researchgate.net For example, if docking studies reveal an unoccupied hydrophobic pocket near the bound inhibitor, the structure of PQ401 could be modified to include a chemical group that extends into this pocket, potentially increasing binding affinity and potency. nih.gov This iterative process of designing, synthesizing, and testing new compounds based on the target's 3D structure allows for the systematic optimization of key drug-like properties, including potency, selectivity against related kinases (like the Insulin (B600854) Receptor), and metabolic stability. nih.gov

Development of Analytical Methods for Research Quantification

Accurate quantification of this compound in various samples is essential for preclinical research, including formulation development and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable analytical technique for this purpose. researchgate.netnih.gov A typical RP-HPLC method for a small molecule kinase inhibitor like this compound would be developed and validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability. jisciences.com

The method would likely involve a C18 stationary phase column, which is effective at retaining moderately nonpolar molecules. Separation is achieved by using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). jisciences.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peak shapes. Detection is typically performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance. researchgate.net

Validation of the method is crucial and involves assessing several performance characteristics, which are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | The peak for PQ401 should be well-resolved from other peaks with no interference at its retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.999 over a specified concentration range (e.g., 2-10 µg/mL). researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. | Mean percent recovery typically between 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) should be ≤ 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1). |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) and confirmed with precision/accuracy data. jisciences.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | %RSD of results should remain low under varied conditions, demonstrating method reliability. |

While RP-HPLC is the workhorse for routine quantification, other analytical techniques are employed for more specialized analyses of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and specificity compared to HPLC-UV. nih.govmdpi.com It is the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or tissue homogenates. researchgate.netuniv-smb.frfrontiersin.org The mass spectrometer provides mass-to-charge ratio information, which confirms the identity of the analyte and allows for its precise quantification even in the presence of co-eluting impurities. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of organic molecules. resolvemass.canih.gov For a novel compound like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to confirm its chemical structure, identify impurities, and characterize its conformation. bruker.comhyphadiscovery.com It is a non-destructive technique that provides unambiguous proof of the compound's identity. nih.gov

Gas Chromatography (GC): The application of GC for a compound like this compound, which is a salt and has low volatility, is limited. Analysis by GC would typically require a chemical derivatization step to convert the analyte into a more volatile and thermally stable form before it can be analyzed. hovione.com

Future Directions and Emerging Research Avenues for Pq401 Hydrochloride

Exploration of Novel Biological Targets Beyond IGF-1R and Bacterial Membranes

While the primary mechanisms of PQ401 hydrochloride have been identified as the inhibition of IGF-1R autophosphorylation and the disruption of bacterial membranes, its full spectrum of biological interactions is likely more complex. asm.orgmedchemexpress.com The diarylurea scaffold is a known pharmacophore in drug discovery, suggesting that PQ401 could interact with other molecular targets. researchgate.net

Future research should prioritize the deconvolution of its complete target profile. A key area of investigation could be its effect on other receptor tyrosine kinases (RTKs) that share structural or signaling pathway similarities with IGF-1R. Given its profound impact on bacterial membranes, exploring its interactions with other cellular membrane systems or membrane-associated proteins in eukaryotic cells could reveal novel mechanisms of action or potential off-target effects. asm.orgresearchgate.net Techniques such as thermal proteome profiling or chemical proteomics could be employed to systematically identify new binding partners and unravel previously unknown biological activities.

Investigation of Compound Repurposing Potential in New Disease Areas

The established dual efficacy of this compound against cancer cells and pathogenic bacteria provides a strong foundation for drug repurposing. nih.govmdpi.com Initially developed as an IGF-1R inhibitor for cancers like breast cancer and glioma, its application could be expanded to other malignancies where IGF-1R signaling is a critical driver of growth and survival, such as osteosarcoma. smolecule.commdpi.com

The most compelling repurposing opportunity lies in its potent antimicrobial properties. PQ401 has demonstrated bactericidal activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). asm.orgresearchgate.net This positions it as a lead candidate for developing new treatments for difficult-to-treat infections. asm.org Further studies should explore its efficacy against a broader range of Gram-positive bacteria. asm.orgresearchgate.net Moreover, its synergistic activity with conventional antibiotics like gentamicin (B1671437) against antibiotic-tolerant MRSA cells suggests its potential use in combination therapies to combat antimicrobial resistance. asm.orgresearchgate.net

| Known Biological Activity of PQ401 | | :--- | :--- | :--- | :--- | | Domain | Target/Organism | Effect | Potency (IC₅₀/MIC/MBC) | | Oncology | IGF-1R Autophosphorylation | Inhibition | IC₅₀: <1 µM - 12 µM medchemexpress.comtargetmol.comtocris.com | | | MCF-7 Breast Cancer Cells | Growth Inhibition | IC₅₀: 6 µM - 8 µM medchemexpress.comtargetmol.com | | | MCNeuA Cancer Cells | Growth Inhibition | IC₅₀: 15 µM targetmol.com | | | Glioma Cells | Induction of Apoptosis, Reduced Proliferation & Mobility | Not specified smolecule.commdpi.com | | | Osteosarcoma Cells | Growth, Migration, and Invasion Suppression | Not specified mdpi.com | | Antimicrobial | MRSA & VRSA | Bactericidal | MIC: 4 µg/ml; MBC: 4 µg/ml asm.org | | | Antibiotic-Tolerant MRSA | Bactericidal | 1-log reduction at 64 µg/ml asm.orgresearchgate.net | | | Gram-positive Pathogens (E. faecium) | Antimicrobial Activity | MIC: 4 µg/ml asm.orgresearchgate.net | | | Gram-negative Pathogens (K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) | No Significant Activity | Not specified asm.orgresearchgate.net |

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies

To date, the investigation of this compound has utilized a range of established research models. nih.gov These include in vitro cancer cell lines (MCF-7, MCNeuA, U87MG), invertebrate infection models (Caenorhabditis elegans and Galleria mellonella), and in vivo mouse xenograft models for tumor growth studies. smolecule.comresearchgate.nettargetmol.comnih.gov Mechanistic studies on its membrane-disrupting activity have employed model systems like giant unilamellar vesicles (GUVs) and human erythrocytes. researchgate.netnih.gov

Future research would benefit significantly from the adoption of more sophisticated models that better recapitulate human physiology and disease complexity.

For Oncology: The use of 3D tumor organoids and patient-derived xenografts (PDX) could provide more accurate predictions of clinical efficacy by preserving the tumor microenvironment and cellular heterogeneity.

For Microbiology: Studying PQ401's efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics, is a critical next step. Advanced models such as microfluidic-based biofilm reactors or ex vivo tissue models could offer deeper insights into its activity in a clinically relevant context.

For Mechanistic Studies: Expanding the use of synthetic lipid bilayer systems can help to precisely define the molecular interactions between PQ401 and specific lipid components of both bacterial and mammalian cell membranes. asm.orgresearchgate.net

| Research Models Used in PQ401 Studies | | :--- | :--- | :--- | | Model Type | Specific Model | Research Area | | In Vitro | MCF-7, MCNeuA, U87MG Cell Lines | Oncology (Breast Cancer, Glioma) smolecule.commdpi.comtargetmol.com | | | Giant Unilamellar Vesicles (GUVs) | Antimicrobial (Membrane Interaction) researchgate.netnih.gov | | | Human Erythrocytes | Antimicrobial (Membrane Selectivity) researchgate.net | | | SYTOX Green Permeability Assay | Antimicrobial (Membrane Disruption) asm.orgnih.gov | | In Vivo | Mouse Xenograft Models (MCNeuA) | Oncology targetmol.com | | | Caenorhabditis elegans | Antimicrobial (Infection Model) asm.orgnih.gov | | | Galleria mellonella Larvae | Antimicrobial (Infection Model) asm.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling the analysis of vast and complex datasets. mednexus.orgnih.gov The integration of these technologies into PQ401 research could significantly accelerate progress.

Potential applications include:

Novel Target Identification: ML algorithms can analyze transcriptomic and proteomic data from cells treated with PQ401 to identify novel biological targets and signaling pathways affected by the compound. mednexus.org

Analogue Design and Virtual Screening: AI can be used to design and screen virtual libraries of new diarylurea derivatives based on the PQ401 scaffold. mdpi.com This could lead to the identification of new molecules with enhanced potency, greater selectivity for bacterial versus mammalian membranes, or improved pharmacokinetic properties. mednexus.org

Predictive Biomarkers: By analyzing preclinical data, ML models could identify potential biomarkers that predict sensitivity to PQ401 in either cancer or bacterial infection contexts, paving the way for personalized medicine approaches. nih.govcoherentsolutions.com

Elucidating Polypharmacology: AI can help build comprehensive models that integrate data on both the anti-cancer and anti-infective activities of PQ401, helping to understand the interplay between these two effects and to design compounds with an optimal dual-action profile. mednexus.org

Collaborative Research Opportunities and Data Sharing Initiatives

The multifaceted nature of this compound necessitates a collaborative and interdisciplinary research approach. Advancing this compound from a laboratory tool to a potential therapeutic will require partnerships that bridge different sectors and scientific fields. nih.gov

Key opportunities include:

Academia-Industry Partnerships: Collaborations between academic labs performing foundational research and pharmaceutical companies with expertise in drug development can streamline the translational pipeline. uni-hannover.de

Interdisciplinary Consortia: Forming consortia of oncologists, microbiologists, medicinal chemists, and computational biologists would foster a synergistic environment for comprehensively exploring PQ401's therapeutic potential.